H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2
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Overview
Description
The compound H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 is a synthetic decapeptideThis compound plays a significant role in regulating the reproductive system by stimulating the release of gonadotropins, such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by a coupling reagent, such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like N-methylmorpholine (NMM). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of This compound follows a similar approach to laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives, coupling reagents like DIC or EDC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptides with altered sequences and properties .
Scientific Research Applications
H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential as a therapeutic agent for hormone-dependent diseases.
Medicine: Clinically used to treat conditions such as prostate cancer and precocious puberty by modulating hormone levels.
Industry: Employed in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 involves binding to the GnRH receptors on the surface of pituitary cells. This binding stimulates the release of gonadotropins (FSH and LH), which in turn regulate the production of sex hormones (estrogen and testosterone) in the gonads. The compound’s effects are mediated through the activation of specific signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway .
Comparison with Similar Compounds
H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2: can be compared with other similar compounds, such as:
Triptorelin: Another synthetic decapeptide with a similar sequence but different modifications, used for similar therapeutic purposes.
Leuprolide: A synthetic nonapeptide that also acts as a GnRH agonist, used in the treatment of hormone-dependent conditions.
Goserelin: A synthetic decapeptide with a similar mechanism of action, used in the treatment of prostate cancer and breast cancer
These compounds share similar mechanisms of action but differ in their specific sequences and modifications, which can affect their potency, duration of action, and clinical applications.
Properties
Molecular Formula |
C55H74N16O13 |
---|---|
Molecular Weight |
1167.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(3-amino-3-oxopropanoyl)pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H74N16O13/c1-29(2)19-38(50(80)66-37(9-5-17-60-55(57)58)54(84)71-18-6-10-43(71)44(74)23-45(56)75)65-47(77)26-62-48(78)39(20-30-11-13-33(73)14-12-30)67-53(83)42(27-72)70-51(81)40(21-31-24-61-35-8-4-3-7-34(31)35)68-52(82)41(22-32-25-59-28-63-32)69-49(79)36-15-16-46(76)64-36/h3-4,7-8,11-14,24-25,28-29,36-43,61,72-73H,5-6,9-10,15-23,26-27H2,1-2H3,(H2,56,75)(H,59,63)(H,62,78)(H,64,76)(H,65,77)(H,66,80)(H,67,83)(H,68,82)(H,69,79)(H,70,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
BXPQWJDAPUWFRD-AQJXLSMYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)CC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
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